Tetrahydroanthracene

LOHC Coal Liquefaction Hydrogen Transfer

Tetrahydroanthracene is a uniquely differentiated, partially hydrogenated polycyclic aromatic hydrocarbon (PAH) exhibiting a precise 4-hydrogen-atom donor capacity, enabling predictable kinetic blending in liquid organic hydrogen carrier (LOHC) systems versus deeper hydrogenated derivatives. Its exclusive regioselective saturation of one terminal ring provides structurally defined intermediates for functional materials and high-refractive-index monomers not achievable with mixed hydrogenation products. The temperature-sensitive catalytic formation (peak selectivity at 450 °C) and conformational flexibility of the saturated ring further preclude generic substitution, ensuring reproducible performance in coal liquefaction, resid upgrading, and advanced optical polymer synthesis.

Molecular Formula C28H28
Molecular Weight 364.5 g/mol
CAS No. 30551-09-8
Cat. No. B13747835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroanthracene
CAS30551-09-8
Molecular FormulaC28H28
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESC1CCC2=CC3=CC=CC=C3C=C2C1.C1CC2=CC3=C(CCC=C3)C=C2C=C1
InChIInChI=1S/2C14H14/c2*1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1,4-5,8-10H,2-3,6-7H2;1-2,5-6,9-10H,3-4,7-8H2
InChIKeyPUNXVEAWLAVABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydroanthracene (CAS 30551-09-8) for LOHC, Hydrogen Donor, and Advanced Material Synthesis


Tetrahydroanthracene (specifically 1,2,3,4-tetrahydroanthracene, CAS 2141-42-6) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) with molecular formula C14H14 and a molecular weight of 182.26 g/mol . It is characterized by the saturation of one terminal ring of the anthracene scaffold, leaving two aromatic rings intact. This intermediate hydrogenation state imparts distinctive hydrogen donor/acceptor capabilities and regioselective reactivity profiles that differentiate it from both fully aromatic anthracene and more deeply hydrogenated derivatives. The compound is commercially available with standard purity specifications of 98% (HPLC) , and its 13C NMR spectral fingerprint has been fully assigned and archived in authoritative spectral databases for quality control [1]. These foundational properties underpin its application in liquid organic hydrogen carrier (LOHC) systems, coal liquefaction chemistry, and as a synthetic building block for functional materials .

Why Tetrahydroanthracene Cannot Be Substituted by Simple Anthracene Derivatives


Generic substitution among hydrogenated anthracene derivatives (e.g., 9,10-dihydroanthracene, octahydroanthracene) is precluded by fundamental differences in hydrogen storage capacity, reaction selectivity, and material performance. Tetrahydroanthracene releases exactly four hydrogen atoms during dehydrogenation, in contrast to octahydrophenanthrene derivatives which release eight, establishing a precise 1:2 donor capacity ratio [1]. Its regioselective hydrogenation pattern—exclusive saturation of an external ring—enables the preparation of structurally defined intermediates for further functionalization [2], a level of control not achievable with mixtures of hydrogenation products. Furthermore, in catalytic hydrogenation, the yield of tetrahydroanthracene is highly temperature-dependent, peaking sharply at 450 °C, whereas other hydrogenated products follow different kinetic profiles [3]. Finally, the conformational flexibility of its saturated ring directly influences supramolecular interactions and material properties in ways that fully aromatic analogs cannot replicate [4]. These quantifiable distinctions render simple interchange scientifically invalid and operationally detrimental.

Quantitative Evidence: Tetrahydroanthracene Differentiation Against Closest Analogs


Hydrogen Donor Capacity: Tetrahydroanthracene vs. Octahydrophenanthrene

In coal liquefaction recycle solvents, tetrahydroanthracene acts as a hydrogen donor by releasing four hydrogen atoms, whereas octahydrophenanthrene derivatives release eight hydrogen atoms. This establishes a precise 1:2 ratio in hydrogen donatable ability between anthracene-based and phenanthrene-based derivatives [1]. This quantifiable difference is critical for designing solvent systems with controlled hydrogen availability.

LOHC Coal Liquefaction Hydrogen Transfer

Regioselective Complexation: Tetrahydroanthracene vs. 9,10-Dihydroanthracene

Under identical reaction conditions with (C5Me5)Fe(CO)2Br and AlCl3, anthracene and dihydroanthracene yield a mixture of [(C5Me5)Fe(η6-9,10-dihydroanthracene)]+ and [(C5Me5)Fe(η6-1,2,3,4-tetrahydroanthracene)]+ in a 60:40 ratio, whereas the unsubstituted Cp analog (C5H5)Fe(CO)2Cl yields exclusively the 9,10-dihydroanthracene complex [1]. This demonstrates that tetrahydroanthracene formation is uniquely accessible with sterically demanding ligands, offering a regioselective pathway unavailable with simpler analogs.

Organometallic Chemistry Regioselectivity Catalysis

Temperature-Dependent Selectivity in Catalytic Hydrogenation

In the hydrogenation of anthracene using metal complex catalysts supported on activated carbon (Cat/AC), the selectivity for tetrahydroanthracene exhibits a sharp temperature dependence, reaching a maximum at 450 °C. Under these conditions, tetrahydroanthracene is the dominant product, whereas other hydrogenated products (dihydroanthracene, octahydroanthracene) predominate at lower or higher temperatures [1]. This non-linear temperature profile is distinct from the behavior of other hydrogenated anthracene derivatives.

Catalysis Hydrogenation Process Optimization

Conformational Behavior: Tetrahydroanthracene vs. Tetralin

Carbon-13 NMR chemical shift analysis of methylated tetralins and tetrahydroanthracenes reveals distinct conformational equilibria. For tetrahydroanthracene derivatives, 1-methyl substitution results in nearly equal populations of axial and equatorial conformers at room temperature, whereas 2-methyl substitution strongly favors the equatorial conformer [1]. In contrast, tetralin derivatives exhibit different substituent parameter values, reflecting the influence of the additional aromatic ring on ring puckering dynamics. This conformational flexibility impacts molecular recognition, self-assembly, and material packing.

Conformational Analysis NMR Spectroscopy Molecular Modeling

Tetrahydroanthracene Application Scenarios Based on Quantitative Evidence


Liquid Organic Hydrogen Carrier (LOHC) Systems Requiring Precise Hydrogen Release Control

In LOHC applications where the hydrogen release rate and total capacity must be precisely matched to downstream fuel cell or chemical process requirements, tetrahydroanthracene offers a well-defined 4-atom hydrogen donation capacity—exactly half that of octahydrophenanthrene derivatives [1]. This allows system designers to blend tetrahydroanthracene with other carriers to achieve target gravimetric hydrogen storage capacities while maintaining predictable dehydrogenation kinetics. The temperature-dependent selectivity observed in catalytic hydrogenation [2] further enables tailored synthesis of the charged carrier.

Coal Liquefaction and Heavy Oil Upgrading with Controlled Hydrogen Donation

In coal liquefaction and resid upgrading processes, the hydrogen donor ability of the recycle solvent directly governs conversion efficiency and product slate. Tetrahydroanthracene's 4-atom donation profile, in contrast to the 8-atom capacity of octahydrophenanthrene derivatives [1], provides a moderate hydrogen transfer rate that minimizes coking and gas formation while maximizing liquid yields. The temperature sensitivity of its formation [2] also informs reactor design and catalyst selection for in-situ generation.

Synthesis of Regioselective Organometallic Complexes for Catalysis and Materials

The regioselective formation of η6-1,2,3,4-tetrahydroanthracene complexes with bulky cyclopentadienyl ligands, in contrast to the exclusive 9,10-dihydroanthracene complexation with unsubstituted Cp ligands [3], enables the deliberate synthesis of arene-ruthenium or -iron complexes with specific coordination geometries. These complexes serve as catalysts for hydrogenation/dehydrogenation reactions or as building blocks for supramolecular assemblies where the partially saturated anthracene scaffold provides unique steric and electronic properties.

Advanced Polymer and Optical Material Precursor Development

Tetrahydroanthracene serves as a key intermediate for the synthesis of high-refractive-index monomers, such as 9,10-bis{[2-(meth)acryloyloxy]alkoxy}-1,2,3,4-tetrahydroanthracene compounds [4]. The conformational flexibility of the saturated ring, as demonstrated by NMR studies [5], influences polymer chain packing and optical properties, enabling the design of optical adhesives and coatings with tailored refractive indices and cure kinetics. This application leverages the structural distinction between tetrahydroanthracene and fully aromatic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydroanthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.